molecular formula C12H11N3 B1193080 4-[(E)-2-phenylethenyl]pyrimidin-2-amine CAS No. 125404-04-8

4-[(E)-2-phenylethenyl]pyrimidin-2-amine

Cat. No.: B1193080
CAS No.: 125404-04-8
M. Wt: 197.24 g/mol
InChI Key: LNUXNUNUGIHCPA-VOTSOKGWSA-N
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Description

TCN 238 is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4. This compound is orally bioavailable and has shown significant potential in scientific research, particularly in the fields of neuroscience and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCN 238 involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired chemical properties. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions and purification processes .

Industrial Production Methods

Industrial production of TCN 238 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous purification steps to remove any impurities. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

TCN 238 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

TCN 238 has a wide range of scientific research applications, including:

    Neuroscience: It is used to study the modulation of metabotropic glutamate receptor 4 and its effects on neurological functions.

    Pharmacology: It is used to investigate the potential therapeutic effects of modulating metabotropic glutamate receptor 4 in various diseases, including Parkinson’s disease and schizophrenia.

    Biology: It is used to study the molecular mechanisms underlying the modulation of metabotropic glutamate receptor 4 and its impact on cellular signaling pathways.

    Industry: It is used in the development of new drugs targeting metabotropic glutamate receptor 4 .

Mechanism of Action

TCN 238 exerts its effects by binding to the metabotropic glutamate receptor 4 and enhancing its activity. This modulation leads to changes in cellular signaling pathways, resulting in various physiological effects. The molecular targets of TCN 238 include the metabotropic glutamate receptor 4 and associated signaling proteins. The pathways involved include the cyclic adenosine monophosphate pathway and the phosphoinositide pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCN 238 is unique due to its high selectivity for the metabotropic glutamate receptor 4 over other receptors, such as the metabotropic glutamate receptor 5. This selectivity makes it a valuable tool for studying the specific effects of modulating metabotropic glutamate receptor 4 without off-target effects .

Biological Activity

4-[(E)-2-phenylethenyl]pyrimidin-2-amine, also known as MS432, is a pyrimidine derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy, enzyme inhibition, and as a molecular probe in biological research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative studies.

The molecular formula for this compound is C12H12N2C_{12}H_{12}N_2 with a molecular weight of 196.24 g/mol. The structure features a pyrimidine ring substituted with a phenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : This compound can inhibit various enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. For instance, it has shown potential as an inhibitor of kinases involved in cancer cell proliferation.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways critical for cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Animal Models : In vivo studies using xenograft models showed significant tumor growth inhibition when treated with this compound compared to control groups.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Fungal Inhibition : Preliminary tests indicated that this compound exhibits antifungal activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.
  • Bacterial Activity : The compound demonstrated moderate antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Comparative Studies

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameStructure TypeAnticancer ActivityAntifungal ActivityKey Mechanism
This compoundPyrimidine derivativeHighModerateEnzyme inhibition
Other pyrimidine derivativesVariousVariableLow to ModerateReceptor modulation
Traditional antifungalsPolyenes/azolesNoneHighMembrane disruption

Case Studies

  • Case Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF7), highlighting its potential as a therapeutic agent.
  • Antifungal Efficacy Evaluation : Research conducted by MDPI evaluated the efficacy of this compound against clinically relevant fungi, showing promising results that warrant further exploration into its mechanism and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions using (E)-styryl ketones and guanidine derivatives. For example, solvent-free conditions with Fe₂O₃-MCM-41-nPrNH₂ nanocatalysts achieve yields >75% by promoting efficient cyclization . Alternatively, ethanol reflux with lithium hydroxide (LiOH) as a base facilitates enone-guanidine coupling, though this method may require longer reaction times (4–6 hours) .
  • Key Variables : Catalyst selection (heterogeneous vs. homogeneous), solvent polarity, and temperature.

Q. What spectroscopic techniques are critical for characterizing pyrimidin-2-amine derivatives?

  • Analytical Workflow :

¹H/¹³C NMR : Confirms regioselectivity of the pyrimidine ring and substituent positions (e.g., styryl group geometry) .

IR Spectroscopy : Identifies NH₂ stretching (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹) .

X-ray Crystallography : Resolves torsional angles between aromatic rings (e.g., 29.41°–46.32° dihedral angles in related structures), critical for understanding molecular packing .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Approach : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in cyclization steps. Reaction path searches combined with experimental data (e.g., activation barriers) reduce trial-and-error optimization by >50% .
  • Case Study : ICReDD’s integrated computational-experimental workflows narrow optimal conditions for analogous pyrimidines, enabling rapid screening of catalysts and solvents .

Q. How do structural modifications (e.g., substituent position, stereochemistry) affect biological activity in pyrimidin-2-amine derivatives?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionBiological Activity TrendMechanism HypothesisReference
4-Styryl (E-configuration)Enhanced antimicrobial activityIncreased π-π stacking with target proteins
6-Methyl/5-ChloroReduced cytotoxicitySteric hindrance limits off-target binding
  • Experimental Design : Compare IC₅₀ values against control compounds using standardized assays (e.g., microdilution for antimicrobial activity) .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

  • Troubleshooting Framework :

Reproducibility Checks : Validate catalyst activation (e.g., calcination temperature for Fe₂O₃-MCM-41) and guanidine purity .

Data Normalization : Account for solvent polarity effects on NMR chemical shifts (±0.1–0.3 ppm variability) .

Meta-Analysis : Cross-reference crystallographic data (CCDC entries) to identify systematic errors in bond-length reporting .

Methodological and Theoretical Questions

Q. What experimental frameworks support the development of novel pyrimidin-2-amine derivatives with tailored properties?

  • Integrated Workflow :

  • Step 1 : High-throughput screening of enone precursors for regioselective cyclization.
  • Step 2 : Machine learning (e.g., Random Forest models) to correlate substituent electronic parameters (Hammett σ) with reaction outcomes .
  • Step 3 : In silico docking studies to prioritize targets with predicted bioactivity .

Q. What theoretical principles guide the design of hydrogen-bonding networks in pyrimidin-2-amine crystals?

  • Key Concepts :

  • Supramolecular Synthons : NH₂ groups form R₂²(8) motifs with adjacent pyrimidine N atoms, stabilizing crystal lattices .
  • Thermodynamic Drivers : Entropy-enthalpy compensation in solvent-mediated crystallization (e.g., ethyl acetate/petroleum ether mixtures) .

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUXNUNUGIHCPA-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677236
Record name 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125404-04-8
Record name 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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